Dibromofluorescein
Description
Contextualization within Fluorescein (B123965) Derivative Research
Dibromofluorescein is a member of the extensive family of fluorescein derivatives, which are valued for their strong fluorescence and have been widely used for labeling and sensing biomolecules. sigmaaldrich.com The addition of halogen atoms to the fluorescein backbone, a common strategy to modulate the dye's properties, gives rise to a series of derivatives with distinct spectral and photochemical characteristics.
The parent compound, Fluorescein , discovered by Adolf von Baeyer in 1871, is a foundational green fluorescent dye. wikipedia.orgnih.gov Its derivatives are created by substituting atoms on its xanthene ring. The introduction of heavy atoms like bromine in this compound is known to enhance intersystem crossing, a process that can lead to the generation of reactive oxygen species, a property exploited in photosensitization applications. nih.gov
Other notable fluorescein derivatives include Eosin (B541160) Y (tetrabromofluorescein) and 2',7'-dichlorofluorescein . sigmaaldrich.comnih.gov The degree and position of halogenation impact the dye's absorption and emission spectra, as well as its quantum yield. For instance, a study investigating fluorescein derivatives as inhibitors of the DUSP5 enzyme highlighted the photoreactive nature of these halogenated xanthene dyes. nih.gov
To illustrate the distinctions within this family of compounds, the following interactive data table compares key properties of this compound with its parent compound and another common derivative.
| Compound Name | Chemical Formula | Key Feature | Common Application in Research |
| Fluorescein | C₂₀H₁₂O₅ | Parent compound, strong green fluorescence. wikipedia.org | Fluorescent tracer, labeling biological molecules. wikipedia.org |
| 4',5'-Dibromofluorescein (B7799365) | C₂₀H₁₀Br₂O₅ | Dibrominated derivative. sigmaaldrich.com | Photosensitizer, protein staining, ligand for spectral analysis. sigmaaldrich.commedchemexpress.com |
| Eosin Y | C₂₀H₈Br₄O₅ | Tetrabrominated derivative. macsenlab.com | Biological stain, photosensitizer. nih.govmacsenlab.com |
Historical Trajectories of this compound Investigation
The history of this compound is notably intertwined with the development of one of the 20th century's well-known antiseptics, Mercurochrome . In 1918, Dr. Hugh H. Young at Johns Hopkins Hospital discovered the antiseptic qualities of an organomercuric compound derived from this compound. vedantu.com This compound, known as merbromin, was synthesized by reacting this compound with mercuric acetate (B1210297) and sodium hydroxide (B78521). macsenlab.comwikipedia.org
This early application demonstrates a significant historical use of this compound as a chemical precursor. The research, inspired by Paul Ehrlich's work on chemotherapy, sought to combine a dye molecule with a toxic element to target bacteria. biobasedpress.eu The choice of this compound was a crucial step in the development of mercurochrome, which became a widely used topical antiseptic for minor wounds. vedantu.com While the use of mercurochrome has declined in many countries due to its mercury content, its history underscores the long-standing role of this compound in applied chemical research. wikipedia.org
Current Research Frontiers in this compound Science
In contemporary academic research, this compound continues to be a valuable tool, with its applications extending into sophisticated methodologies for studying cellular and molecular processes.
One of the most prominent current uses of this compound is as a photosensitizer in proximity labeling techniques. For example, in a method called Halo-seq, this compound is used as a Halo ligand. nih.gov When exposed to green light, it generates reactive oxygen species that are confined to a small radius, allowing for the specific labeling and subsequent analysis of RNA molecules in defined subcellular locations. nih.gov This has proven instrumental in studying RNA localization and RNA-protein complexes.
This compound is also being explored in the field of photodynamic therapy (PDT) . Its ability to generate reactive oxygen species upon light activation is being investigated for its potential to induce cell death in targeted tissues, such as in cancer treatment. netascientific.comcuni.cznih.gov Research in this area focuses on developing new photosensitizers and understanding their mechanisms of action at the subcellular level.
In the realm of analytical chemistry , this compound serves as a highly sensitive stain for proteins in gel electrophoresis (SDS-PAGE). tristains.comsigmaaldrich.com It has been shown to be a rapid and economical method for protein detection. Furthermore, it is used as a fluorescent substrate in assays for studying transporters, such as the organic anion-transporting polypeptide (OATP) 1B1, which is important in drug metabolism and interactions.
The compound's utility extends to materials science, where it has been investigated in the context of quantum dot solar cells . Studies have shown that this compound can form a charge-transfer complex with CdS quantum dots, demonstrating its potential in supersensitized solar cell materials. acs.org
The following interactive data table summarizes some of the key research findings in these current areas of investigation.
| Research Area | Key Finding |
| Proximity Labeling (e.g., Halo-seq) | This compound acts as a photosensitizer to generate localized reactive oxygen species for labeling and analyzing subcellular RNA populations. nih.gov |
| Protein Staining | Provides a highly sensitive and rapid method for detecting proteins in 1-D and 2-D SDS-PAGE. tristains.comsigmaaldrich.com |
| Photodynamic Therapy | Explored as a photosensitizer for its ability to generate cytotoxic reactive oxygen species upon light activation for potential cancer treatment. nih.govnetascientific.com |
| Transporter Assays | Used as a fluorescent substrate to study the activity and inhibition of important drug transporters like OATP1B1. |
| Materials Science | Forms a charge-transfer complex with CdS quantum dots, indicating its potential for use in supersensitized quantum dot solar cells. acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4',5'-dibromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXANTGEEZXBSJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])Br)OC5=C3C=CC(=C5Br)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933520 | |
| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4372-02-5 | |
| Record name | Solvent Red 72 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Reactions of Dibromofluorescein
Advanced Synthetic Approaches to Dibromofluorescein and Related Compounds
The modification and application of this compound often begin with advanced synthetic methods that encapsulate it, modify its core structure, or build it into larger macromolecular systems.
Sol-Gel Methodologies for this compound Nanoparticle Synthesis
The sol-gel process is a versatile method for synthesizing nanoparticles with controlled size and composition by converting a liquid precursor (sol) into a solid network (gel). azonano.com This technique has been successfully applied to create luminescent nanoparticles containing this compound.
A key application involves the synthesis of this compound-doped silicon dioxide (SiO₂) nanoparticles. nih.gov This process typically starts with metal alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS), which are dissolved in a solvent like alcohol. azonano.com Through hydrolysis and condensation reactions, a colloidal suspension (sol) of particles forms, which then develops into a gel network. azonano.com In one specific method, 20-nm silica (B1680970) nanoparticles containing this compound were synthesized using a sol-gel approach. nih.gov These nanoparticles exhibit intense and stable room-temperature phosphorescence, particularly in the presence of a heavy atom perturber like lead acetate (B1210297), which enhances the phosphorescent signal. nih.gov The ability to tune reaction conditions, such as using acidic or basic catalysts, allows for control over nanoparticle properties. azonano.com
| Parameter | Description | Finding | Source |
| Matrix Material | The primary material used to encapsulate the dye. | Silicon Dioxide (SiO₂) | nih.gov |
| Encapsulated Compound | The active luminescent molecule within the nanoparticle. | This compound (DBF) | nih.gov |
| Synthesis Method | The chemical process used to create the nanoparticles. | Sol-gel process | nih.gov |
| Average Particle Size | The mean diameter of the synthesized nanoparticles. | 20 nm | nih.gov |
| Perturber | A substance used to enhance phosphorescence. | Lead(II) acetate (Pb(Ac)₂) | nih.gov |
| Max. Excitation (λex) | The peak wavelength of light absorbed to induce luminescence. | 460 nm | nih.gov |
| Max. Emission (λem) | The peak wavelength of light emitted. | 623 nm (Room Temperature Phosphorescence) | nih.gov |
Derivatization Strategies for Modified this compound Structures
Derivatization is the chemical modification of a compound to produce a new compound, or derivative, with different chemical properties that enhance its suitability for a specific application. spectroscopyonline.com, numberanalytics.com This process can improve a molecule's analytical capabilities, such as its detectability in mass spectrometry or its chromatographic behavior. spectroscopyonline.com, numberanalytics.com
For this compound (DBF), derivatization is employed to alter its function for specific uses. For instance, in photocatalysis, this compound has been conjugated with other molecules, such as Hoechst stain, to create targeted catalysts for detecting DNA-protein interactions. researchgate.net Another strategy involves modifying the surface of titanium dioxide (TiO₂) nanoparticles sensitized with this compound. nih.gov In one study, the TiO₂ surface was capped with sodium dodecyl benzene (B151609) sulfonate, which altered the energy levels of the semiconductor and slowed the rate of back electron transfer, demonstrating how surface modification can control photochemical dynamics. nih.gov These strategies showcase how targeted chemical changes to the this compound structure or its immediate environment can tailor its performance.
Integration of this compound into Polymeric Architectures
Incorporating functional molecules like this compound into polymers allows for the creation of advanced materials with tailored properties. uni-halle.de Modern synthetic techniques such as reversible-deactivation radical polymerization (RDRP), which includes atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), provide precise control over polymer architecture, enabling the synthesis of complex structures like block and graft copolymers. mdpi.com, rsc.org
The integration of a dye such as this compound can be achieved by either copolymerizing a derivatized monomer containing the dye or by post-polymerization modification, where the dye is attached to a pre-existing polymer backbone. uni-halle.de The goal is to create materials where the dye's properties are combined with the structural and mechanical properties of the polymer. mdpi.com For example, a this compound derivative could be incorporated into a hydrogel network for sensor applications or into a lightly cross-linked polymer to create a light-emitting material. nih.gov The choice of polymerization method is critical for controlling the final architecture and ensuring the functional molecule remains active. mdpi.com
Mechanistic Studies of Chemical Transformations Involving this compound
Understanding the reaction mechanisms of this compound, particularly under light exposure, is crucial for its application as a photosensitizer.
Photochemical Reaction Pathways of this compound
Photochemical reactions are initiated by the absorption of light. vedantu.com, rroij.com According to the Grotthuss-Draper law, light must be absorbed by a molecule for a photochemical reaction to occur. msu.edu, rroij.com Upon absorbing a photon, a this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). edinst.com
From the S₁ state, the molecule can follow several pathways. It can relax back to the ground state by emitting a photon (fluorescence) or through non-radiative decay. edinst.com Alternatively, and crucially for its role as a photosensitizer, the molecule can undergo intersystem crossing (ISC) to a long-lived triplet excited state (T₁). edinst.com This triplet state is a key intermediate in many of this compound's photochemical reactions, including the generation of singlet oxygen. horiba.com The efficiency of a photochemical process is described by its quantum yield (Φ), which is the number of specific events (e.g., molecules reacted) per photon absorbed. msu.edu
Singlet Oxygen Generation and Associated Reaction Mechanisms
This compound is an effective photosensitizer for the generation of singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. mdpi.com, horiba.com The process is a Type II photochemical reaction and follows a well-defined mechanism initiated by light absorption. hku.hk
The mechanism proceeds through the following steps:
Photoexcitation : The this compound molecule in its ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁). edinst.com
Intersystem Crossing (ISC) : The molecule in the S₁ state undergoes a spin-inversion to the more stable, long-lived triplet state (T₁). edinst.com This step is critical for efficient photosensitizers.
Energy Transfer : The excited triplet-state this compound molecule collides with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. horiba.com During this collision, energy is transferred from the photosensitizer to the oxygen molecule. mdpi.com
Formation of Singlet Oxygen : The this compound molecule returns to its ground state (S₀), while the molecular oxygen is promoted to its reactive singlet excited state (¹O₂). mdpi.com, edinst.com
Singlet oxygen has a characteristic phosphorescent emission at approximately 1270 nm and is a powerful oxidizing agent capable of reacting with various biological and chemical substrates. horiba.com, photobiology.com
| Step | Process | Description | Source |
| 1 | Light Absorption | A ground-state photosensitizer (PS) absorbs a photon (hν), transitioning to an excited singlet state (¹PS). | edinst.com |
| 2 | Intersystem Crossing (ISC) | The excited singlet state photosensitizer undergoes a spin flip to form a more stable excited triplet state (³PS). | edinst.com |
| 3 | Energy Transfer | The triplet state photosensitizer (³PS) interacts with ground-state triplet oxygen (³O₂). | mdpi.com, horiba.com |
| 4 | Singlet Oxygen Formation | Energy is transferred from ³PS to ³O₂, resulting in the ground-state photosensitizer (PS) and excited singlet oxygen (¹O₂). | mdpi.com, edinst.com |
Charge Transfer Dynamics in this compound Composite Systems
The study of charge transfer dynamics in composite systems containing 4',5'-dibromofluorescein (B7799365) (DBF) is critical for developing advanced materials, particularly for applications like quantum dot solar cells (QDSCs). acs.orgresearchgate.net Research has demonstrated that when DBF is combined with semiconductor quantum dots (QDs) such as Cadmium Sulfide (B99878) (CdS) or Cesium Lead Bromide (CsPbBr₃), a strong charge-transfer (CT) complex is formed in the ground state. acs.orgresearchgate.net This interaction enhances the material's ability to absorb light, including in the red region of the solar spectrum. researchgate.net
Upon photoexcitation, charge separation in these composites occurs via multiple ultrafast pathways. acs.orgfigshare.com Three distinct mechanisms have been identified in CdS-DBF systems:
Hole Transfer : A photoexcited hole is transferred from the valence band of the CdS quantum dot to the DBF molecule. acs.orgresearchgate.net
Electron Injection : An electron is injected from the photoexcited DBF molecule into the conduction band of the CdS QD. acs.orgresearchgate.net
Direct Electron Transfer : An electron is transferred directly from the Highest Occupied Molecular Orbital (HOMO) of the DBF to the conduction band of the CdS QD. acs.orgresearchgate.net
Transient absorption spectroscopy has been instrumental in monitoring these dynamics by detecting the DBF cation radical and the electron within the QD. acs.orgfigshare.com Studies reveal that electron injection and direct transfer processes are exceptionally fast, occurring on a timescale of less than 100 femtoseconds (fs). acs.orgresearchgate.netfigshare.com Hole transfer is slightly slower, measured at approximately 800 fs in CdS-DBF systems and 1-1.25 picoseconds (ps) in CsPbBr₃-DBF composites. acs.orgresearchgate.netfigshare.com Importantly, the subsequent charge recombination is very slow, which confirms efficient spatial separation of the charges and underscores the potential of these DBF-based systems in solar energy conversion. acs.orgfigshare.com
In composites with titanium dioxide (TiO₂), the back electron transfer (BET) dynamics—the recombination of the injected electron with the oxidized dye—have been investigated. nih.gov Modifying the TiO₂ nanoparticle surface with sodium dodecyl benzene sulfonate slows the BET reaction in the picosecond domain. nih.gov This is attributed to an upward energy shift of the semiconductor's energy levels, which places the reaction in the Marcus inverted region, where increasing the free energy of the reaction decreases the reaction rate. nih.gov
| Composite System | Charge Transfer Process | Measured Timescale | Reference |
|---|---|---|---|
| DBF / CdS QDs | Electron Injection / Direct Electron Transfer | <100 fs | acs.orgfigshare.com |
| DBF / CdS QDs | Hole Transfer | 800 fs | acs.orgfigshare.com |
| DBF / CsPbBr₃ QDs | Direct Electron Transfer | <100 fs | researchgate.net |
| DBF / CsPbBr₃ QDs | Hole Transfer | 1 - 1.25 ps | researchgate.net |
| DBF / Modified TiO₂ | Back Electron Transfer (Slowed) | Picosecond Domain | nih.gov |
Exploration of Dye Bleaching Mechanisms in this compound Applications
Dye bleaching, or photobleaching, is the irreversible photochemical alteration of a fluorophore that causes it to permanently lose its ability to fluoresce. svi.nlwikipedia.org This phenomenon is a significant consideration in applications using this compound. The process is often initiated by the photoexcited dye transitioning from its singlet state to a longer-lived triplet state, from which it can undergo destructive chemical reactions with surrounding molecules or cleavage of its own covalent bonds. svi.nlwikipedia.org
In the context of this compound and other xanthene dyes, bleaching can occur through several mechanisms, including photodegradation and co-oxidation. yorku.canih.govlupinepublishers.com One of the most studied areas is the photocatalytic degradation of the dye in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂). researchgate.netrsc.org Under UV irradiation, the semiconductor generates highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.netajol.info These radicals attack the dye molecule, leading to its fragmentation and eventual mineralization into colorless products. ajol.info
The efficiency of this photocatalytic bleaching is dependent on several factors. Studies on the degradation of 4',5'-dibromofluorescein using Mn-doped ZnS quantum dots supported on zeolite NaY found that optimal conditions, including a pH of 5.5, an initial dye concentration of 40 mg L⁻¹, and a catalyst dosage of 0.017 g L⁻¹, resulted in a degradation efficiency of 97%. researchgate.netnih.govresearcher.life The pH of the solution is particularly crucial; a weakly alkaline medium is often favorable for the degradation of xanthene dyes as it promotes the formation of hydroxyl radicals. ajol.info However, the optimal pH can vary depending on the specific photocatalyst and dye system. researchgate.netajol.info
Furthermore, research on xanthene dyes has shown that they can undergo co-oxidation in enzymatic systems. For instance, in the presence of horseradish peroxidase (HRP) and indole-3-acetic acid (IAA), slow bleaching of the dyes occurs as part of an IAA-dye co-oxidation process. yorku.canih.gov
| System / Conditions | Mechanism | Key Findings | Reference |
|---|---|---|---|
| General Photobleaching | Photochemical Alteration | Irreversible loss of fluorescence, often involving the triplet state. | svi.nlwikipedia.org |
| DBF with Mn@ZnS/Y Photocatalyst | Photocatalytic Degradation | 97% degradation efficiency achieved at pH 5.5. | nih.govresearcher.life |
| Xanthene Dyes with TiO₂ | Photocatalytic Oxidation | Mediated by hydroxyl radicals (•OH). Efficiency enhanced at alkaline pH with surfactants. | rsc.orgajol.info |
| Xanthene Dyes with HRP/IAA | Enzymatic Co-oxidation | Slow bleaching of the dye observed during co-oxidation with IAA. | yorku.canih.gov |
Formation Mechanisms of Organomercuri-Derivatives of this compound
The most prominent organomercuri-derivative of this compound is Merbromin, widely known by its former trade name, Mercurochrome. wikipedia.org The formation of Merbromin is a well-established synthetic process involving the reaction of this compound with a mercury salt. wikipedia.orgmacsenlab.comvedantu.com
The classical and primary method for synthesizing Merbromin is the condensation of this compound with mercuric acetate in an alkaline aqueous ethanol (B145695) solution. macsenlab.comsmolecule.com The reaction mechanism is a nucleophilic substitution, where the divalent mercury ion (Hg²⁺) from mercuric acetate electrophilically attacks the xanthene ring of the this compound molecule, replacing a hydrogen atom. The presence of sodium hydroxide (B78521) is crucial as it facilitates the reaction by maintaining an alkaline pH (typically 9-10), which helps to deprotonate the phenolic group and stabilize the final disodium (B8443419) salt product.
Key parameters for this reaction have been defined to optimize the synthesis. The temperature is generally maintained between 50–60°C to ensure a sufficient reaction rate without causing degradation of the components. A 1:1 molar ratio of this compound to mercuric acetate is typically used to ensure complete incorporation of one mercury atom per molecule.
Interestingly, research investigating the effect of pH on the mercuration process found that the reaction proceeds most effectively at a pH of around 4. jst.go.jp Under these conditions, it was possible to introduce up to 1.5 moles of mercury per mole of this compound. However, attempts to introduce two full moles of mercury to form a dimercury compound were unsuccessful, regardless of adjustments to molar ratio, temperature, or pH. jst.go.jp At pH levels above 7, the mercuration reaction ceases, and metallic mercury begins to precipitate. jst.go.jp
| Component | Role | Typical Conditions / Stoichiometry | Reference |
|---|---|---|---|
| This compound | Xanthene Backbone / Nucleophile | 1.0 molar equivalent | |
| Mercuric Acetate | Mercury Ion (Hg²⁺) Source / Electrophile | 1.0 molar equivalent | |
| Sodium Hydroxide | Alkaline Catalyst / pH Adjustment | Adjusts pH to 9-10 | |
| Ethanol / Water | Solvent | Aqueous ethanol mixture | |
| Temperature | Reaction Rate Control | 50-60°C |
Sophisticated Spectroscopic Investigations of Dibromofluorescein Systems
Electronic Absorption and Emission Spectroscopy of Dibromofluorescein
This compound, a halogenated derivative of fluorescein (B123965), exhibits distinct electronic absorption and emission characteristics that are fundamental to its application in various scientific fields. The electronic transitions of this compound, typically occurring in the visible region of the electromagnetic spectrum, are influenced by its molecular structure and surrounding environment. libretexts.orgyoutube.commometrix.com The absorption spectrum arises from the transition of an electron from its ground state to an excited state upon absorbing a photon. libretexts.orgmometrix.com Subsequently, the molecule relaxes from the excited state back to the ground state, a process that can involve the emission of a photon, known as fluorescence. libretexts.org
In a phosphate-buffered saline (PBS) solution, 4,5-dibromofluorescein shows an absorption maximum (λ_abs_) at approximately 512 nm and an emission maximum (λ_em_) at 534 nm. researchgate.net Similarly, in ethanol (B145695) containing 1 mM NaOH, the absorption and emission maxima are observed at 512 nm and 533 nm, respectively. researchgate.net The emission spectrum is often a near mirror image of the absorption spectrum's long-wavelength band. researchgate.net
The spectroscopic properties of fluorescein and its derivatives, including this compound, are notably sensitive to the solvent environment. nih.govnih.gov This phenomenon, known as solvatochromism, results from differential solvation of the ground and excited states of the dye molecule. researchgate.net The hydrogen-bonding capability of the solvent is a primary factor influencing the spectral shifts. nih.govresearchgate.net The absorption maximum of fluorescein dianions has been shown to correlate with parameters that scale the hydrogen bond donor acidities and acceptor basicities of the solvent. nih.gov
The spectroscopic behavior of this compound is also dependent on its ionic state, with the dianionic form generally exhibiting the highest luminescence efficiency. researchgate.netuni-regensburg.de This form is typically present in basic methanolic solutions and often within the microenvironments of biofilms like gelatin, starch, and chitosan. researchgate.netuni-regensburg.de In contrast, in certain aprotic solvents, related derivatives like dibenzofluorescein can exist in tautomeric forms, such as quinoid and lactone, which are not efficiently fluorescent. researchgate.net This highlights the critical role of the solvent in dictating not only the position of spectral bands but also the fundamental emissive properties of the dye.
The photophysical properties of fluorescein dyes are significantly modulated by substitutions on the xanthene ring. researchgate.net Halogenation, in particular, has a profound impact. The introduction of bromine atoms, as in this compound, and further substitution to create tetrabromo- (Eosin Y) and tetraiodo- (Erythrosine B) derivatives, systematically alters their spectroscopic characteristics. researchgate.net
This is often attributed to the "heavy-atom effect," where the presence of heavier atoms like bromine and iodine enhances spin-orbit coupling. researchgate.net This increased coupling facilitates intersystem crossing—the transition from the excited singlet state (S₁) to the triplet state (T₁). Consequently, the fluorescence quantum yield decreases as the atomic number of the halogen substituent increases. researchgate.netresearchgate.net While fluorescein itself is highly fluorescent, this compound shows reduced fluorescence, and this trend continues with Eosin (B541160) Y and Erythrosine B. researchgate.net This effect is observed both in liquid solutions and in solid biofilm matrices. researchgate.net
The following table summarizes the key photophysical properties of 4,5-dibromofluorescein and related compounds in an ethanol solution, illustrating the impact of halogen substitution.
| Compound | Substitution | Absorption Max (λ_abs) (nm) | Emission Max (λ_em_) (nm) | Fluorescence Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_) (ns) |
| Fluorescein | 5-H | 489 | 515 | 0.85 | 4.11 |
| 4,5-Dibromofluorescein | 4,5-Br | 512 | 533 | 0.16 | 1.05 |
| Eosin Y (Tetrabromofluorescein) | 2,4,5,7-Br | 524 | 546 | 0.15 | 0.89 |
| Erythrosine B (Tetraiodofluorescein) | 2,4,5,7-I | 533 | 556 | 0.02 | 0.11 |
| Data sourced from reference researchgate.net for dyes in ethanol with 1 mM NaOH. |
Time-Resolved Spectroscopic Studies of this compound
Time-resolved spectroscopy provides critical insights into the dynamic processes that occur after photoexcitation, such as fluorescence decay and charge transfer. nih.govrsc.org Techniques like time-correlated single-photon counting (TCSPC) and femtosecond transient absorption spectroscopy are used to measure the lifetimes of excited states and monitor the kinetics of ultrafast events. nih.govrsc.orgresearchgate.net
The fluorescence quantum yield (Φ_f_) and fluorescence lifetime (τ_f_) are key parameters that quantify the efficiency and duration of the fluorescence process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime represents the average time the molecule spends in the excited singlet state before returning to the ground state. mdpi.commdpi.com For fluorescein derivatives, both Φ_f_ and τ_f_ are remarkably dependent on the substitutions on the xanthene or phenyl rings. researchgate.net
The introduction of bromine atoms in 4,5-dibromofluorescein significantly shortens the fluorescence lifetime and reduces the quantum yield compared to the parent fluorescein molecule, a direct consequence of the heavy-atom effect enhancing non-radiative decay pathways like intersystem crossing. researchgate.netresearchgate.net
The table below presents a comparison of these properties for 4,5-dibromofluorescein in two different solvent environments.
| Solvent System | Absorption Max (λ_abs) (nm) | Emission Max (λ_em_) (nm) | Fluorescence Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_) (ns) |
| Ethanol / 1 mM NaOH | 512 | 533 | 0.16 | 1.05 |
| Water / 10 mM PBS | 512 | 534 | 0.13 | 1.09 |
| Data sourced from reference researchgate.net. |
When this compound (DBF) is combined with semiconductor quantum dots (QDs), such as Cadmium Sulfide (B99878) (CdS) or Cesium Lead Bromide (CsPbBr₃), unique composite materials are formed that exhibit ultrafast charge-transfer (CT) dynamics. researchgate.netepa.gov In the CdS-DBF system, the components form a strong charge-transfer complex even in the ground state, which enhances light absorption toward the red end of the spectrum. researchgate.net
Photoexcitation of these composite systems initiates a series of rapid charge transfer events. acs.orgfigshare.com Femtosecond transient absorption spectroscopy has been instrumental in monitoring these dynamics. researchgate.net Studies on CdS-DBF have revealed that electron injection and transfer processes are exceptionally fast, occurring on a timescale that is pulse-width-limited, specifically less than 100 femtoseconds (<100 fs). acs.orgfigshare.com This efficient charge separation is a critical property for materials used in quantum dot-sensitized solar cells (QDSCs). acs.org
Detailed analysis of the charge-transfer dynamics in CdS-DBF composites has identified multiple pathways for charge separation following photoexcitation. researchgate.netacs.org These competing processes contribute to a highly efficient "grand charge separation" state. acs.org Three primary pathways have been demonstrated:
Hole Transfer: A photoexcited hole in the valence band of the CdS quantum dot is transferred to the DBF molecule. The timescale for this hole transfer was measured to be approximately 800 femtoseconds (fs). acs.orgfigshare.com
Electron Injection: An electron from the photoexcited DBF molecule is injected into the conduction band of the CdS quantum dot. This process is extremely rapid, occurring in less than 100 fs. acs.orgfigshare.com
Direct Charge Transfer: A direct electron transfer occurs from the Highest Occupied Molecular Orbital (HOMO) of the DBF molecule to the conduction band of the CdS QD, a process initiated by the excitation of the ground-state CT complex. researchgate.netacs.org
The dynamics of these processes are monitored by detecting the spectral signatures of the resulting species, such as the DBF cation radical and the electron in the quantum dot, using transient absorption spectra. researchgate.netfigshare.com The rapid charge separation combined with very slow charge recombination confirms the spatial separation of the charges, a highly desirable feature for photovoltaic applications. acs.org
Utilization of Complementary Spectroscopic Techniques in this compound Research
Comprehensive characterization of this compound and its interactions within various systems necessitates the application of a suite of complementary spectroscopic techniques. Each method provides a unique window into the molecular properties, structural dynamics, and aggregation behavior of this important dye molecule.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. rtilab.comphotometrics.net By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint". photometrics.net This method is predicated on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides information about the sample's chemical composition. rtilab.comphotometrics.net
In the context of this compound, FTIR spectroscopy can be used for several purposes:
Structural Verification: It allows for the confirmation of the presence of key functional groups within the this compound molecule, such as carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C) in the aromatic rings.
Purity Assessment: FTIR can be employed as a quality control tool to assess the purity of this compound samples by comparing their spectra to a reference spectrum. Any significant deviations may indicate the presence of impurities or a change in the material's composition. rtilab.com
Interaction Studies: Changes in the FTIR spectrum of this compound upon interaction with other molecules or surfaces can provide insights into the nature of these interactions. For instance, shifts in the vibrational frequencies of specific functional groups can indicate their involvement in hydrogen bonding or other intermolecular forces. nih.gov
Table 1: General Expected FTIR Absorption Regions for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=O (Xanthene Ring) | Stretching | ~1650 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | 1000-1300 |
| C-Br | Stretching | 500-600 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com This technique is particularly valuable for studying the structure of macromolecules like proteins and nucleic acids, and their interactions with ligands. missouri.edunih.govrsc.org When a non-chiral ligand like this compound binds to a chiral macromolecule, it can exhibit an induced CD (ICD) spectrum. nih.gov This induced signal provides information about the binding event and the conformation of the ligand in the binding pocket. nih.gov
Key applications of CD spectroscopy in the study of this compound interactions include:
Probing Protein Binding: By monitoring changes in the CD spectrum of a protein upon the addition of this compound, researchers can investigate whether the dye binds to the protein and if this binding induces conformational changes in the protein's secondary or tertiary structure. nih.govmdpi.com
Determining Binding Affinity: Titration experiments, where the CD signal is monitored as a function of ligand concentration, can be used to determine the binding constant (Kd) of the this compound-protein interaction. nih.gov
Investigating DNA Interactions: CD spectroscopy is a powerful tool for studying how small molecules like this compound interact with DNA. springernature.com The ICD spectrum of the bound dye can provide insights into the binding mode (e.g., intercalation, groove binding). springernature.com
For example, studies on the interaction of other dyes with proteins like bovine serum albumin (BSA) have shown that dye binding can alter the protein's secondary structure. mdpi.com The binding of a ligand can lead to changes in the characteristic CD signals of the protein, such as the double minima at around 208 and 222 nm for α-helical structures. mdpi.com While specific CD data for this compound was not found, the principles of using ICD to study ligand binding are well-established. nih.gov
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. unchainedlabs.comnih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. bioanalysis-zone.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com
In the context of this compound research, DLS is primarily used for:
Detecting and Characterizing Aggregates: this compound, like many organic dyes, can form aggregates in solution. DLS is highly sensitive to the presence of these aggregates, as larger particles scatter significantly more light. unchainedlabs.comsygnaturediscovery.com This allows for the detection of even small amounts of aggregated species. unchainedlabs.com
Monitoring Aggregation Dynamics: DLS can be used to study the self-assembly behavior of this compound under different conditions, such as varying concentration, pH, or ionic strength. hku.hk
Assessing Sample Quality: In studies involving the interaction of this compound with proteins or other biomolecules, DLS is crucial for ensuring the quality and homogeneity of the samples before conducting binding assays. nih.govnih.gov The presence of aggregates can interfere with these measurements and lead to erroneous results. harvard.edu
For example, DLS has been utilized to analyze the self-assembly of various probes and to quantify aggregation events. hku.hk The technique can provide the hydrodynamic radius of the particles in solution, offering a measure of their size. mdpi.com
Room-temperature phosphorescence (RTP) is a phenomenon where a molecule emits light from its excited triplet state at room temperature. rhhz.net For most organic molecules, this process is inefficient in solution due to quenching by molecular motion and oxygen. rhhz.net However, when adsorbed onto a solid substrate, the molecular motion is restricted, which can significantly enhance phosphorescence. ontosight.ai This technique is known as solid-substrate room-temperature phosphorescence (SS-RTP). ontosight.ai
This compound has been utilized in SS-RTP studies, particularly in the development of sensitive analytical methods. The heavy bromine atoms in the this compound structure facilitate intersystem crossing from the excited singlet state to the triplet state, a key step for phosphorescence to occur.
A notable application involves the synthesis of silicon dioxide nanoparticles containing this compound. nih.gov These nanoparticles, when deposited on a polyamide membrane in the presence of a heavy atom perturber like lead acetate (B1210297), exhibit intense and stable RTP. nih.gov The phosphorescence properties are summarized in the table below.
Table 2: Room-Temperature Phosphorescence Properties of this compound-Containing Nanoparticles on a Solid Substrate
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex max) | 460 nm | nih.gov |
| Maximum Emission Wavelength (λem max) | 623 nm | nih.gov |
| Substrate | Polyamide membrane | nih.gov |
| Heavy Atom Perturber | Pb(Ac)₂ | nih.gov |
This SS-RTP system has been successfully applied in a phosphorescence immunoassay for the determination of human IgG. nih.gov The assay demonstrated high sensitivity, with a detection limit of 0.015 pg per spot. nih.gov The linear range for the detection of human IgG was found to be between 0.0624 and 20.0 pg per spot. nih.gov This highlights the utility of this compound in SS-RTP-based bioanalytical applications.
Computational and Theoretical Chemistry of Dibromofluorescein
Quantum Chemical Calculations Applied to Dibromofluorescein
Quantum chemical calculations serve as a powerful tool for investigating the molecular properties of this compound. These computational methods, rooted in quantum mechanics, provide detailed insights into the electronic structure and behavior of the molecule. rsdjournal.org Techniques such as Density Functional Theory (DFT) are employed to analyze aspects like molecular geometry, electronic transitions, and spectroscopic properties, offering a theoretical complement to experimental findings. rsdjournal.orgacademie-sciences.fr
Prediction of Electronic Structure and Reactivity for this compound
Quantum chemical calculations are instrumental in predicting the electronic structure and reactivity of this compound. routledge.commdpi.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior. numberanalytics.com This understanding allows for the prediction of various properties, including its reactivity in different chemical environments. numberanalytics.com The insights gained from these calculations are crucial for designing new molecules with specific desired properties and for understanding the mechanisms of chemical reactions. numberanalytics.comrsc.org
The application of these computational tools can also elucidate the impact of structural modifications on the electronic properties of the molecule. For instance, the introduction of bromine atoms to the fluorescein (B123965) structure significantly alters its electronic landscape, which in turn affects its spectroscopic and chemical characteristics. These predictive capabilities are essential in fields such as materials science and drug design, where understanding and modulating molecular reactivity is a primary goal. engineering.org.cnrsc.org
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of this compound with its environment at an atomic level. nih.gov These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. mdpi.com By simulating this compound in various environments, such as in solution or interacting with biological macromolecules, MD can reveal details about binding processes, conformational changes, and the role of solvent molecules. researcher.lifefrontiersin.org
Computational Assessment of Protein-Ligand Binding Affinities with this compound
Computational methods are extensively used to assess the binding affinities between proteins and ligands like this compound. nih.govresearchgate.net These approaches, which can range from molecular docking to more rigorous free energy calculations, aim to predict the strength of the interaction between a small molecule and its protein target. nih.govu-strasbg.fr Accurately predicting binding affinity is a critical component of drug discovery and design, as it helps in identifying and optimizing potential therapeutic compounds. mdpi.com
Several computational techniques are employed for this purpose. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is one such method that estimates the free energy of binding by combining molecular mechanics energy calculations with a continuum solvent model. nih.gov These computational assessments provide valuable insights into the key interactions driving complex formation and can guide the rational design of new ligands with improved binding characteristics. nih.gov
Molecular Docking Investigations Involving this compound
Molecular docking is a computational technique frequently used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. mdpi.com In the context of this compound, docking studies can elucidate how it interacts with biological targets such as proteins. These investigations are crucial for understanding the molecular basis of its action in various applications, including as a staining agent. nih.govresearcher.life
Mechanistic Interpretations of Staining Processes through Molecular Docking
Molecular docking has been employed to investigate the mechanism behind protein staining using 4',5'-Dibromofluorescein (B7799365) (DBF). nih.gov For instance, in the context of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), docking studies can help to understand how DBF interacts with proteins within the gel matrix. These computational models can reveal the specific binding sites and the types of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the protein-dye complex. mdpi.com This detailed molecular view provides a mechanistic basis for the observed staining patterns and can aid in the development of more sensitive and efficient protein detection methods. nih.govresearchgate.net
Table 1: Molecular Docking Results for Phenanthrene (B1679779) Derivatives with Various Cancer Targets
| Target Protein | Ligand | Binding Energy (kcal/mol) |
| B-Raf proto-oncogene serine/threonine-protein kinase | D-1 | -9.8 |
| B-Raf proto-oncogene serine/threonine-protein kinase | D-2 | -11.1 |
| Other studied proteins | D-1 | -8.3 to -9.8 |
| Other studied proteins | D-2 | -9.2 to -11.1 |
This table presents the binding affinities of two phenanthrene derivatives (D-1 and D-2) with several cancer target proteins, as determined by molecular docking studies. The data highlights the particularly strong interaction with B-Raf kinase. academie-sciences.fr
Free Energy Calculations for this compound-Containing Systems
Free energy calculations are a cornerstone of computational chemistry, providing quantitative predictions of the thermodynamics of molecular processes. numberanalytics.com For systems containing this compound, these calculations can be used to determine the binding free energy to a target molecule, the free energy of solvation, or the relative stability of different conformations. peeref.comfrontiersin.org Methods such as thermodynamic integration and free energy perturbation are employed to compute these values, often in conjunction with molecular dynamics simulations. numberanalytics.comcsic.es
Development of Theoretical Frameworks for this compound Properties and Reactions
The study of this compound and its derivatives has been significantly advanced by the development and application of computational and theoretical chemistry. These frameworks provide indispensable tools for elucidating the molecule's structural, electronic, and reactive characteristics, often complementing and guiding experimental research. The core of these theoretical approaches lies in solving the Schrödinger equation, which describes the quantum mechanical behavior of electrons in molecules, though approximations are necessary for complex systems. openaccessjournals.com Key methods employed include Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TDDFT) for excited-state phenomena, such as light absorption and emission. researchgate.netnih.gov
Quantum-Chemical Frameworks for Structural and Electronic Properties
Quantum-chemical calculations have been instrumental in understanding the fundamental properties of this compound, particularly its various tautomeric and ionic forms that coexist in solution. researchgate.net The relative stability of these forms—lactone, zwitterion, and quinoid—is highly dependent on the solvent environment. Theoretical models, particularly those incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, have been developed to predict the Gibbs free energy of these different species. researchgate.netresearchgate.net
For instance, quantum-chemical studies on fluorescein and its halogenated analogs, such as the tetrabromo derivative (eosin), have systematically evaluated the thermodynamic stability of various molecular and anionic tautomers. researchgate.net These calculations help to interpret experimental spectroscopic data by assigning spectral features to specific molecular structures. By calculating the relative Gibbs energies, researchers can predict the dominant tautomeric form in a given solvent, which is crucial for understanding the dye's chemical behavior. researchgate.net DFT calculations using functionals like B3LYP are also employed to optimize the molecular geometry and analyze electronic properties through methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis. nih.gov
Table 1: Theoretical Methods for Ground-State Property Prediction of Fluorescein Derivatives This table is interactive. You can sort and filter the data.
| Theoretical Method | Property Studied | Key Findings/Application | Relevant Compound(s) | Reference |
|---|---|---|---|---|
| Quantum-Chemical Calculations (with PCM) | Tautomeric Equilibria (Gibbs Energy) | Evaluates the relative thermodynamic stability of molecular and anionic tautomers in solution (e.g., DMSO). | Fluorescein, Eosin (B541160) (Tetrabromofluorescein), 4,5-dinitro-2,7-dibromofluorescein | researchgate.net |
| Density Functional Theory (DFT) / B3LYP | Molecular Structure, Vibrational Frequencies | Optimizes molecular geometry and predicts infrared and Raman spectra. | 1-3-dibromo-5-chlorobenzene (Model for halogenated aromatics) | nih.gov |
| DFT with NBO/MEP analysis | Electronic Properties, Charge Distribution | Analyzes charge transfer within the molecule and predicts reactive sites. | 1-3-dibromo-5-chlorobenzene | nih.gov |
Theoretical Models for Spectroscopic Behavior
One of the most significant applications of theoretical frameworks has been the prediction and interpretation of the absorption and fluorescence spectra of this compound and related dyes. Time-Dependent Density Functional Theory (TDDFT) has emerged as a robust method for this purpose. researchgate.net When studying dyes in solution, it is critical to account for the dynamic interaction between the dye molecule and the solvent molecules, a concept known as equilibrium or nonequilibrium solvation. researchgate.net
Theoretical studies on the dianionic forms of fluorescein and its bromo-substituted derivatives have shown that TDDFT calculations, especially when accounting for nonequilibrium solvation within a PCM framework, can yield results in excellent agreement with experimental absorption and emission wavelengths. researchgate.net These models allow researchers to investigate how factors like halogen substitution systematically shift the spectral properties, providing a predictive tool for designing new fluorescent probes with desired characteristics. researchgate.netacs.org
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Halogenated Fluoresceins This table is interactive. You can sort and filter the data.
| Compound | Parameter | Theoretical Value (nm) | Experimental Value (nm) | Theoretical Level | Reference |
|---|---|---|---|---|---|
| Fluorescein Dianion | Absorption λmax | 490 | 490 | B3LYP/aug-cc-pVDZ/PCM (nonequilibrium) | researchgate.net |
| Fluorescein Dianion | Fluorescence λmax | 516 | 513 | B3LYP/aug-cc-pVDZ/PCM (nonequilibrium) | researchgate.net |
| Eosin Y (Tetrabromofluorescein) Dianion | Absorption λmax | 513 | 514 | B3LYP/aug-cc-pVDZ/PCM (nonequilibrium) | researchgate.net |
| Eosin Y (Tetrabromofluorescein) Dianion | Fluorescence λmax | 531 | 534 | B3LYP/aug-cc-pVDZ/PCM (nonequilibrium) | researchgate.net |
Frameworks for Chemical Reactions and Dynamics
Theoretical frameworks have also been crucial for understanding the reaction mechanisms of this compound, particularly in the context of photochemistry and materials science. Studies on composites of Cadmium Sulfide (B99878) (CdS) quantum dots and 4',5'-dibromofluorescein (DBF) have utilized theoretical concepts to explain ultrafast charge-transfer dynamics. acs.orgresearchgate.net Upon photoexcitation, complex charge separation processes occur, including hole transfer from the CdS quantum dot to the DBF and electron injection from the excited DBF to the CdS. acs.org Theoretical models help to elucidate these competing pathways and their timescales, which are often too fast to be fully resolved by experimental means alone. acs.org
Furthermore, frameworks like Marcus theory have been applied to understand the electron transfer kinetics in photoredox catalysis initiated by fluorescein derivatives. acs.orgnobelprize.org This theory relates the rate of electron transfer to factors such as the Gibbs free energy of the reaction and the reorganization energy. By calculating these parameters, researchers can predict how substitutions on the fluorescein core, such as bromination, will affect the catalytic efficiency of the dye. acs.org These theoretical insights are vital for the rational design of more efficient photosensitizers for applications ranging from solar cells to organic synthesis. acs.orgresearchgate.net
Advanced Analytical Chemistry Applications of Dibromofluorescein
Dibromofluorescein in Contemporary Proteomic Research Methodologies
Proteomics, the large-scale study of proteins, relies heavily on sensitive and reliable methods for protein detection and identification. This compound has been successfully employed as a protein stain in gel electrophoresis, offering significant advantages over traditional staining techniques. sigmaaldrich.comscientificlabs.iecenmed.com
Highly Sensitive Protein Staining Techniques in Gel Electrophoresis
This compound has been utilized to develop a highly sensitive and rapid staining method for proteins separated by one-dimensional (1-D) and two-dimensional (2-D) sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). sigmaaldrich.comscientificlabs.iecenmed.com This negative staining technique allows for the detection of proteins with high sensitivity. nih.gov Research has shown that a staining method using 4′,5′-Dibromofluorescein (DBF) can detect as little as 0.025–0.05 ng of protein within a short 10-minute, two-step process. nih.govresearchgate.net This level of sensitivity is approximately 10 times greater than that of Eosin (B541160) Y and SYPRO Ruby stains and 20 times more sensitive than the imidazole-zinc negative stain. nih.govresearchgate.net
The mechanism of DBF staining has been investigated through molecular docking, providing insights into its interaction with proteins. nih.gov The simplicity, speed, and high sensitivity of this compound staining make it a valuable and economical tool in proteomic research. sigmaaldrich.comscientificlabs.iecenmed.com
Compatibility of this compound Staining with Downstream Mass Spectrometry for Protein Identification
A critical requirement for any protein staining method in proteomics is its compatibility with downstream protein identification techniques, most notably mass spectrometry (MS). Stains should not interfere with the enzymatic digestion of proteins or the subsequent analysis of the resulting peptides by MS. conductscience.com
This compound staining has been demonstrated to be compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification. nih.govresearchgate.net This compatibility is a significant advantage, as some highly sensitive staining methods, like certain silver stains, can interfere with mass spectrometric analysis due to the chemical modification of proteins. nih.gov The non-covalent and reversible nature of some stains, like Coomassie brilliant blue, preserves the integrity of the protein for subsequent analysis. conductscience.com Fluorescent dyes are also often chosen for their compatibility with MS. unibe.ch The compatibility of this compound with MS allows for the seamless integration of protein visualization and identification, a crucial workflow in modern proteomics.
This compound in Immunochemical Assay Development
The unique phosphorescent properties of this compound have been exploited in the development of highly sensitive immunochemical assays. These assays utilize the specific binding of antibodies to antigens for the detection of target molecules.
Development of Solid-Substrate Room-Temperature Phosphorescence Immunoassay (SS-RTP-IA) using this compound
A novel solid-substrate room-temperature phosphorescence immunoassay (SS-RTP-IA) has been developed for the determination of human immunoglobulin G (IgG). nih.gov This method is based on the enhanced phosphorescence signal observed after the specific immune reaction between an antibody labeled with this compound-containing nanoparticles and the target antigen on a polyamide membrane. nih.gov The presence of a heavy atom perturber, such as lead acetate (B1210297), is crucial for inducing an intense and stable room-temperature phosphorescence signal from the this compound. nih.gov
This SS-RTP-IA method exhibits a wide linear range for the detection of human IgG, from 0.0624 to 20.0 pg per spot, which corresponds to a concentration range of 0.156 to 50.0 ng/mL. nih.gov The detection limit is impressively low at 0.015 pg per spot. nih.gov The assay demonstrates good precision, with relative standard deviations (RSDs) of 3.2% and 2.4% for samples containing 0.156 and 50.0 ng/L of IgG, respectively. nih.gov The high sensitivity, accuracy, and precision of this method make it a powerful tool for clinical diagnostics and research. nih.gov
Synthesis and Application of Nanoparticle-Labeled Antibodies incorporating this compound
The development of the SS-RTP-IA was made possible through the synthesis of luminescent silicon dioxide nanoparticles containing this compound (D-SiO2). nih.gov These 20-nm nanoparticles were synthesized using the sol-gel method. nih.gov The antibody, in this case, goat-anti-human IgG, is then labeled with these D-SiO2 nanoparticles. nih.gov
The use of nanoparticle labels in immunoassays offers several advantages. cd-bioparticles.com They can increase the selectivity and sensitivity of diagnostic techniques. cd-bioparticles.com In the context of the SS-RTP-IA, the nanoparticles serve to encapsulate the phosphorescent dye and provide a platform for antibody conjugation. The resulting nanoparticle-labeled antibodies are stable and can be used to quantitatively detect the target antigen through the specific immune reaction on the solid substrate. nih.gov This approach has been successfully applied to the determination of IgG in human serum, demonstrating its practical utility. nih.gov
Optical Sensing and Detection System Design utilizing this compound
The optical properties of this compound and its derivatives have been utilized in the design of selective optical sensors. These sensors offer several advantages over traditional electrochemical sensors, including the potential for continuous real-time monitoring and freedom from electrical noise. nih.gov
A notable application is the development of a fluoride-selective optical sensor. nih.gov This sensor is based on a thin plasticized poly(vinyl chloride) film containing aluminum(III)-octaethylporphyrin and a lipophilic pH indicator, 4′,5′-dibromofluorescein octadecyl ester (ETH-7075). nih.gov The sensor exhibits exceptional optical selectivity for fluoride (B91410) over a wide range of other anions. nih.gov
The design of such optical sensors involves the careful selection of chemical components that interact specifically with the target analyte, leading to a measurable change in the optical signal, such as absorbance or fluorescence. nih.govnih.gov The development of portable and sensitive optical detection systems is an active area of research, with applications ranging from environmental monitoring to clinical diagnostics. encyclopedia.pubplos.org
Construction of Fluoride-Selective Optical Sensors with this compound Derivatives
A significant application of this compound derivatives is in the development of fluoride-selective optical sensors. science.govnih.gov These sensors are crucial for monitoring fluoride levels in various samples, including drinking water. nih.govacs.org A notable example involves the use of 4',5'-dibromofluorescein (B7799365) octadecyl ester, a lipophilic derivative of this compound, in conjunction with aluminum(III)-octaethylporphyrin within a thin plasticized poly(vinyl chloride) (PVC) film. science.govnih.govacs.org
The sensing mechanism of these optical sensors is based on the interaction of fluoride ions with the aluminum(III) center of the porphyrin. science.govnih.gov This interaction leads to a change in the Soret band of the porphyrin and a simultaneous change in the protonation state of the this compound derivative, which acts as a pH indicator. science.govnih.gov The presence of the this compound derivative is critical for the reversibility of the fluoride binding to the Al(III) porphyrin, a process enhanced by a simultaneous fluoride/proton coextraction equilibrium. science.govnih.gov In the absence of the pH indicator, the optical response to fluoride becomes irreversible. science.govnih.gov
These sensors exhibit remarkable selectivity for fluoride over other anions, even those with more positive free energies of hydration such as perchlorate, thiocyanate, and nitrate. science.govnih.govacs.org The optical response to fluoride can be detected in the micromolar to millimolar concentration range. science.govnih.gov The performance of these sensors can be optimized by adjusting factors like the membrane plasticizer, the concentration of the chromophores, and the pH of the sample solution. acs.org For instance, using o-nitrophenyl octyl ether (o-NPOE) as a plasticizer has been shown to improve fluoride selectivity and response/recovery times compared to dioctyl sebacate (B1225510) (DOS). nih.gov
The analytical utility of these this compound-based optical sensors has been demonstrated by successfully measuring fluoride concentrations in drinking water, with results that correlate well with those obtained using traditional fluoride ion-selective electrode methods. science.govnih.govacs.org
Table 1: Performance Characteristics of a Fluoride-Selective Optical Sensor Utilizing a this compound Derivative
| Parameter | Value | Reference |
| Analyte | Fluoride (F⁻) | science.govnih.govacs.org |
| Sensor Components | Aluminum(III)-octaethylporphyrin, 4',5'-dibromofluorescein octadecyl ester, PVC film | science.govnih.govacs.org |
| Detection Range | 0.1 µM - 1.6 mM | science.govnih.gov |
| Principle of Detection | Change in Soret band of porphyrin and protonation state of this compound derivative upon fluoride binding. | science.govnih.gov |
| Selectivity | High selectivity for fluoride over anions like sulfate, chloride, nitrate, perchlorate, and thiocyanate. | science.govnih.govacs.org |
| Reversibility | Enhanced by the presence of the this compound derivative. | science.govnih.gov |
| Application | Measurement of fluoride in drinking water. | nih.govacs.org |
This compound as a Ligand in Spectral Analysis of Biological Systems
This compound (DBF), also known as Eosinic acid, is a fluorone dye that serves as a valuable ligand for investigating the properties of proteins through spectral analysis. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Its application in this area stems from its ability to bind to proteins and exhibit changes in its fluorescence properties, providing insights into protein structure, function, and interactions. sigmaaldrich.comsigmaaldrich.com
Investigations of Protein Binding Interactions via Spectral Analysis utilizing this compound
The use of 4',5'-dibromofluorescein as a ligand is a common technique for studying protein properties. medchemexpress.comsigmaaldrich.comsigmaaldrich.com It has been employed to stain proteins in both one-dimensional and two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). sigmaaldrich.com This staining method is noted for being rapid, economical, and highly sensitive compared to other proteomic research staining methods. sigmaaldrich.com
Fluorescence spectroscopy is a powerful biophysical tool for quantitatively studying protein-ligand interactions. researchgate.netnih.gov When a fluorescent ligand like this compound binds to a protein, various fluorescence parameters can be monitored, including intensity, emission and excitation spectra, lifetime, and polarization. nih.gov These changes can be used to determine binding constants and understand the thermodynamics of the interaction. nih.govnih.gov
For example, in one study, lipase (B570770) was dyed with 4',5'-dibromofluorescein to facilitate its immobilization and subsequent visualization. researchgate.net The dyed lipase was excited at 450 nm, and the resulting fluorescence was observed at 490 nm, allowing for the analysis of the immobilized protein. researchgate.net This demonstrates how this compound can be used as a fluorescent tag to track and study proteins within a larger system.
The interaction between a protein and a ligand like this compound can be quantified by measuring the fractions of free and bound fluorescent ligand, often through techniques like fluorescence polarization. nih.gov This allows for the determination of binding affinity and stoichiometry, providing crucial information about the biological function of the protein. nih.gov
Table 2: Applications of this compound in Protein Analysis
| Application | Technique | Purpose | Reference |
| Protein Staining | SDS-PAGE | To visualize and quantify proteins in a gel. | sigmaaldrich.com |
| Protein Immobilization | Fluorescence Labeling | To track and analyze immobilized lipase. | researchgate.net |
| Protein-Ligand Interaction Studies | Fluorescence Spectroscopy | To study protein properties and binding interactions. | medchemexpress.comsigmaaldrich.comsigmaaldrich.com |
Dibromofluorescein in Materials Science and Engineering Innovations
Engineering of Quantum Dot Solar Cell (QDSC) Materials with Dibromofluorescein.figshare.comdntb.gov.ua
This compound (DBF) has emerged as a significant compound in the advancement of quantum dot solar cell (QDSC) materials. figshare.comdntb.gov.ua Its application in conjunction with quantum dots (QDs), such as cadmium sulfide (B99878) (CdS), has been shown to form composite materials with unique photoelectronic properties suitable for solar energy harvesting. researchgate.net The interaction between DBF and QDs leads to the formation of a ground-state charge-transfer (CT) complex, which is fundamental to the enhanced performance of these solar cell materials. figshare.comresearchgate.netacs.org
The phenomenon of supersensitization in this compound-quantum dot composites is primarily driven by the formation of a strong charge-transfer (CT) complex between the this compound dye and the quantum dot in the ground state. figshare.comresearchgate.netacs.org Research on cadmium sulfide (CdS) QD and 4',5'-dibromofluorescein (B7799365) (DBF) composites has revealed that this complex formation extends the light absorption of the system. researchgate.net
Ultrafast charge-transfer dynamics studies have elucidated that charge separation in these composites occurs through three distinct pathways:
Hole Transfer : A photoexcited hole from the CdS quantum dot is transferred to the DBF molecule. figshare.comresearchgate.netacs.org
Electron Injection : Upon photoexcitation, the DBF molecule injects an electron into the conduction band of the CdS QD. figshare.comresearchgate.netacs.org
Direct Electron Transfer : An electron is directly transferred from the Highest Occupied Molecular Orbital (HOMO) of the DBF to the conduction band of the CdS QD. figshare.comresearchgate.netacs.org
The efficiency of charge separation is a critical factor in the performance of QDSCs. In CdS-DBF supersensitized systems, this efficiency is remarkably high due to the kinetics of charge transfer and recombination. figshare.comresearchgate.netacs.org
Transient absorption spectroscopy has been used to monitor the dynamics of these processes, revealing that electron injection and the direct electron-transfer process are extremely fast, occurring on a pulse-width-limited timescale of less than 100 femtoseconds (<100 fs). figshare.comresearchgate.netacs.org The hole-transfer process, while slower, is still very rapid, measured at approximately 800 femtoseconds. figshare.comresearchgate.net
Crucially, the subsequent charge recombination dynamics have been found to be very slow. figshare.comresearchgate.netacs.org This slow recombination confirms the effective spatial separation of the generated charges—the electron in the quantum dot and the cation radical of the DBF. figshare.comresearchgate.net This "grand charge separation" process is a key indicator that CdS-DBF supersensitized systems are superior materials for quantum dot solar cells, as it minimizes the loss of photogenerated carriers to recombination, thereby maximizing the potential for current generation. figshare.comresearchgate.net
Interactive Data Table: Charge Transfer Dynamics in CdS-DBF Composites
| Charge Transfer Process | Measured Timescale | Significance |
| Electron Injection | < 100 fs | Ultrafast injection minimizes excited-state decay losses. figshare.comresearchgate.netacs.org |
| Direct Electron Transfer | < 100 fs | Provides an additional rapid pathway for charge generation. figshare.comresearchgate.netacs.org |
| Hole Transfer | ~800 fs | Efficiently moves the hole away from the QD. figshare.comresearchgate.net |
| Charge Recombination | Very Slow | Ensures spatial separation of charges, enhancing efficiency. figshare.comresearchgate.netacs.org |
Development of Polymeric Materials Incorporating this compound.revmaterialeplastice.ro
The integration of this compound into polymer structures has led to the development of novel materials with enhanced properties. A notable example is the creation of photosensitive and self-colored polyurethane elastomers. revmaterialeplastice.ro
New series of segmented polyurethane elastomers have been successfully synthesized by incorporating 4,5-dibromofluorescein into the polymer backbone. revmaterialeplastice.roresearchgate.net The synthesis involves the reaction of a polyol, such as poly(tetramethylene ether) glycol, with a diisocyanate, like hexamethylene diisocyanate. revmaterialeplastice.ro In this synthesis, 4,5-dibromofluorescein acts as a chain extender, and crosslinkers like glycerine or castor oil are used to form the hard segments of the elastomer. revmaterialeplastice.roresearchgate.net The entire reaction is typically carried out in a solvent such as N,N-dimethylformamide. revmaterialeplastice.ro
The formation of the polyurethane structure is confirmed using infrared (IR) spectroscopy. revmaterialeplastice.ro Characterization of these materials reveals that the incorporation of 4,5-dibromofluorescein yields several benefits:
High Thermal Stability : The resulting polyurethane elastomers exhibit high thermal stability. revmaterialeplastice.ro An increase in the concentration of 4,5-dibromofluorescein leads to higher initial decomposition temperatures. revmaterialeplastice.ro
Enhanced Mechanical Properties : The addition of the this compound moiety enhances the tensile strength of the elastomers. revmaterialeplastice.roresearchgate.net This improvement is attributed to increased cross-linking from strong intermolecular interactions between the fluorescein (B123965) polyurethane molecules. researchgate.net
Fluorescence : The elastomers exhibit fluorescent properties, with performance appearing in the 560-580 nm range. revmaterialeplastice.roresearchgate.net The fluorescence intensity is enhanced with increased concentrations of 4,5-dibromofluorescein. researchgate.net
The specific mechanical properties are influenced by the choice of crosslinker. For instance, elastomers crosslinked with glycerine show different tensile strength and elongation values compared to those crosslinked with castor oil, where the dangling chains from the oil act as a plasticizer. revmaterialeplastice.ro
Interactive Data Table: Mechanical Properties of this compound-Based Polyurethane Elastomers
| Crosslinker | Tensile Strength at Break (MPa) | Maximum Elongation (%) | Key Observation |
| Glycerine | 3.0 - 3.5 | 180 - 250 | Higher tensile strength. revmaterialeplastice.ro |
| Castor Oil | 1.0 - 1.5 | 200 - 550 | Higher elongation due to plasticizing effect. revmaterialeplastice.ro |
This compound in Photocatalytic System Design.researchgate.netresearchgate.net
The unique photoelectronic properties of this compound and its composites make them highly suitable for the design of photocatalytic systems. researchgate.net These systems leverage the ability of DBF to absorb light and facilitate chemical transformations. researchgate.net
The design of efficient photocatalysts containing this compound hinges on several key principles aimed at maximizing light absorption, charge separation, and catalytic activity. researchgate.netmdpi.com
Targeted Delivery and Proximity : One advanced design principle involves conjugating this compound to a targeting molecule to localize its photocatalytic activity. For example, a Hoechst-dibromofluorescein conjugate has been designed to target DNA, enabling the detection of DNA-protein interactions through localized photocatalysis. researchgate.net This principle of proximity-driven chemistry ensures that the reactive species generated by the photocatalyst are produced precisely where they are needed. researchgate.net
Optimizing Charge Transfer : As established in QDSC systems, the formation of charge-transfer complexes is a powerful strategy. researchgate.net Designing photocatalytic systems where DBF forms a complex with a semiconductor or another molecule can enhance light absorption and promote efficient charge separation, which is a fundamental requirement for photocatalysis. researchgate.netmdpi.com The goal is to create a system with rapid forward electron transfer and slow back-recombination. researchgate.net
Ligand and Probe Coordination : The functionality of this compound can be tuned by coordinating it with various ligands and labeling reagents. researchgate.net This allows for the creation of dual-functionalized probes, for instance, for detecting RNA-protein interactions, expanding the scope of its application in complex biological systems. researchgate.net
Band Gap Engineering : A core principle in semiconductor photocatalysis is the tailoring of the material's band gap to optimize the absorption of solar light and ensure the redox potentials of the generated electrons and holes are suitable for the desired chemical reaction. mdpi.comacademie-sciences.fr When designing DBF-containing composite photocatalysts, the choice of the partner material (like a specific QD) should be made to create favorable band alignment that facilitates efficient charge separation and transfer. researchgate.netmdpi.com
By applying these principles, this compound can be incorporated into sophisticated photocatalytic systems designed for specific applications, ranging from materials science to chemical biology. researchgate.net
Biological Research Applications of Dibromofluorescein in Vitro and Non Human Model Systems
Proximity Labeling Strategies Employing Dibromofluorescein
Proximity labeling is a powerful technique used to map the spatial organization of biomolecules within a cell. These methods utilize an enzyme or a photosensitizer, localized to a specific protein of interest, to generate reactive molecules that covalently tag nearby proteins and nucleic acids. This compound has become a key component in light-activated proximity labeling methods due to its efficacy as a generator of singlet oxygen.
This compound (DBF) functions as a photosensitizer, a molecule that produces a reactive chemical species upon light absorption. zoulab.org Specifically, when irradiated with green light, DBF generates singlet oxygen, a highly reactive oxygen species (ROS). nih.govbiorxiv.org This process is a cornerstone of its use in proximity labeling techniques like Halo-seq. nih.gov The singlet oxygen produced by DBF has a very short half-life and is therefore restricted to a diffusion radius of approximately 100 nm from its source. nih.govbiologists.com This limited diffusion is critical for achieving high spatial resolution, as it ensures that only biomolecules in the immediate vicinity of the DBF molecule are labeled. biologists.com The halogenation of fluorescein (B123965) to create DBF significantly increases the singlet oxygen quantum yield, making it a more efficient photosensitizer for these applications compared to its parent compound. zoulab.org
The proximity labeling process initiated by this compound involves a two-step mechanism: oxidation followed by nucleophilic attack.
Oxidation: Upon irradiation with green light, the DBF localized to a protein of interest generates singlet oxygen. nih.gov This singlet oxygen then oxidizes nearby biomolecules. nih.gov In the case of RNA, the primary targets for oxidation are guanine (B1146940) bases. nih.govbiologists.com For proteins, singlet oxygen reacts with electron-rich amino acid residues, such as histidine. zoulab.org
Labeling: The oxidized biomolecules become electrophilic and are thus rendered susceptible to nucleophilic attack. nih.gov By adding an alkyne-containing amine, such as propargylamine, to the system, the oxidized sites on the RNA and proteins are covalently tagged with an alkyne group (alkynylation). nih.govbiologists.com This alkyne handle can then be used for downstream applications, such as attaching a biotin (B1667282) molecule via a "Click" reaction, which facilitates the enrichment and identification of the labeled biomolecules. nih.govbiologists.com
This light-controlled, spatially-restricted labeling allows researchers to capture a snapshot of the molecular neighborhood around a specific protein at a precise time. nih.gov
Halo-seq is an RNA proximity labeling method that provides a comprehensive characterization of subcellular transcriptomes. biorxiv.org The technique relies on a HaloTag, a protein domain that is genetically fused to a protein of interest, thereby localizing it to a specific subcellular compartment. nih.govnih.gov this compound is utilized as a Halo ligand (Halo-DBF), which covalently binds to the HaloTag domain, restricting the photosensitizer to the desired location. nih.govnih.gov
A key advancement in Halo-seq has been the adoption of DBF over other fluorescein-based ligands. Research has demonstrated that DBF is significantly more efficient at inducing RNA alkynylation and subsequent biotinylation than the more commonly available fluorescein Halo ligand. nih.govbiorxiv.org This increased efficiency leads to a higher yield of labeled RNA, improving the sensitivity of the technique. nih.gov
Table 1: Comparison of RNA Labeling Efficiency in Halo-seq
This table summarizes the comparative efficiency of this compound (DBF) and Fluorescein as Halo ligands for inducing RNA biotinylation in Halo-seq experiments, as determined by RNA dot blot assays.
| Halo Ligand | Relative Biotinylated RNA Yield | Reference |
| This compound (DBF) | High | nih.govbiorxiv.org |
| Fluorescein | Low / Considerably Less than DBF | nih.govbiorxiv.org |
The precise spatial and temporal control afforded by the Halo-DBF system enables the identification of distinct RNA populations. For example, by fusing the HaloTag to markers for the nucleolus (Fibrillarin) and the nucleus (histone H2B), Halo-seq was able to distinguish between nucleolar and nuclear RNA populations, demonstrating its high spatial resolution. biologists.com
Fluorescence-Based Assays Developed with this compound
The inherent fluorescent properties of this compound make it a suitable substrate for developing assays to study transport proteins and for use in high-throughput screening (HTS) campaigns. These assays typically measure the uptake of the fluorescent molecule into cells, providing a direct readout of transporter activity.
This compound has been successfully implemented in a non-radioactive, cell-based assay for screening inhibitors of Urate Transporter 1 (URAT1), a key protein involved in uric acid reabsorption and a therapeutic target for gout. wsu.edu In this system, DBF was identified as a specific transport substrate for URAT1, exhibiting significant fluorescence changes upon cellular uptake. wsu.edu
The screening methodology involves incubating cells that express URAT1 with DBF and a potential inhibitor. The rate of DBF uptake, measured by fluorescence, is then compared to a control without the inhibitor. A reduction in fluorescence indicates inhibition of URAT1 transport activity. wsu.edu This DBF-based assay has been validated using known URAT1 inhibitors, which demonstrated concentration-dependent inhibition of DBF transport. wsu.edu
Table 2: Kinetic Parameters of Fluorescent Substrates for URAT1
This table shows the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum. A similar Km value suggests a comparable binding affinity for the transporter.
| Fluorescent Substrate | Km Value | Reference |
| This compound (DBF) | Similar to 6-CFL | wsu.edu |
| 6-Carboxyfluorescein (6-CFL) | 239.5 µM | wsu.edunih.gov |
Table 3: IC50 Values of URAT1 Inhibitors Determined with this compound
The half-maximal inhibitory concentration (IC50) values for known URAT1 inhibitors were determined using the DBF assay. The results remained within the same order of magnitude as those obtained with the previously established 6-CFL substrate, validating the DBF-based method.
| Inhibitor | Substrate Used in Assay | IC50 Magnitude | Reference |
| Benzbromarone | This compound (DBF) | Same order as with 6-CFL | wsu.edu |
| Lesinurad | This compound (DBF) | Same order as with 6-CFL | wsu.edu |
The development of robust and efficient high-throughput screening assays is crucial for modern drug discovery. researchgate.net this compound has been identified as an optimized fluorescent substrate suitable for such applications. wsu.edu Its utility extends beyond URAT1, as it has also been characterized as a good substrate for other transporters, such as the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), with specific and measurable kinetic parameters. nih.gov
The optimization of DBF as a fluorescent substrate is based on several key features:
High Specificity: It is specifically transported by certain transporters like URAT1 and OATP1B1. wsu.edunih.gov
Significant Signal Change: It produces a strong fluorescence signal upon cellular uptake, providing a clear and measurable readout. wsu.edu
Favorable Kinetics: It exhibits Km values comparable to other established substrates, indicating good binding affinity. wsu.edunih.gov
Enables Visual Detection: A notable advantage of DBF is its ability to enable visual screening, which can further streamline the process of identifying potential inhibitors in a high-throughput context. wsu.edu
These characteristics make DBF a valuable component in the toolkit for developing sensitive and efficient fluorescence-based assays for studying transporter function and for screening large compound libraries. wsu.edu
Table 4: Kinetic Parameters of this compound as a Substrate for OATP1B1
This table presents the kinetic parameters for the uptake of this compound (DBF) and other fluorescein derivatives mediated by the OATP1B1 transporter. Km is the Michaelis-Menten constant, and Vmax is the maximum rate of transport.
| Fluorescent Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| 4',5'-Dibromofluorescein (B7799365) (DBF) | 4.16 | 48.1 | nih.gov |
| 2',7'-Dichlorofluorescein (DCF) | 5.29 | 87.9 | nih.gov |
| Oregon Green (OG) | 54.1 | 187 | nih.gov |
General Studies of Protein Interactions and Structure with this compound
This compound, as a fluorescent dye, serves as a valuable tool in the study of protein interactions and structure. Its utility stems from the sensitivity of its fluorescence properties to the local microenvironment. When this compound binds to a protein, changes in the polarity, viscosity, and specific quenching groups in its vicinity can lead to alterations in its fluorescence emission spectrum, quantum yield, and polarization. These changes provide insights into the nature of the binding, the proximity of the dye to specific amino acid residues, and conformational changes in the protein.
The interaction between this compound and proteins is typically non-covalent and can be driven by a combination of forces, including hydrophobic interactions and electrostatic forces. The hydrophobic xanthene ring of this compound tends to associate with nonpolar pockets on the protein surface, while the carboxyl group can engage in electrostatic interactions with positively charged amino acid residues like lysine (B10760008) and arginine.
By monitoring the changes in the fluorescence of either the intrinsic protein fluorescence (from tryptophan and tyrosine residues) or the extrinsic fluorescence of this compound itself, researchers can elucidate various aspects of protein structure and dynamics. Fluorescence quenching studies, where the fluorescence of the protein's tryptophan residues is decreased upon binding of the dye, can be used to determine binding constants and the number of binding sites. Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed, using this compound as an acceptor or donor, to measure distances between specific sites on a protein or between interacting proteins.
Spectroscopic Analysis of this compound Interactions with Various Proteins
Spectroscopic techniques are central to elucidating the interactions between this compound and proteins. The primary methods employed are absorption (UV-Vis) and fluorescence spectroscopy. These analyses provide detailed information about the formation of the protein-dye complex, the nature of the binding, and the conformational changes induced in the protein.
Upon binding to a protein, the absorption spectrum of this compound often exhibits a bathochromic shift, which is a shift to a longer wavelength. This red shift is indicative of the dye molecule moving to a more hydrophobic environment, such as a binding pocket on the protein, away from the polar aqueous solvent.
Fluorescence spectroscopy is particularly informative. The binding of this compound to proteins like serum albumins (e.g., Bovine Serum Albumin or Human Serum Albumin) typically leads to an enhancement of its fluorescence intensity. This is attributed to the rigidification of the dye's structure upon binding, which reduces non-radiative decay pathways, and its protection from quenchers in the solvent.
Fluorescence quenching experiments are a powerful tool to quantify the binding affinity. In these experiments, the intrinsic fluorescence of the protein, primarily from tryptophan residues, is monitored as increasing concentrations of this compound are added. The quenching of tryptophan fluorescence upon dye binding can be analyzed using the Stern-Volmer equation to determine quenching constants. The data can further be used to calculate the binding constant (Ka) and the number of binding sites (n), providing a quantitative measure of the interaction. The mechanism of quenching, whether static (due to complex formation) or dynamic (due to collisional encounters), can also be discerned from the temperature dependence of the quenching constants.
Synchronous fluorescence spectroscopy can provide more specific information about the microenvironment around tryptophan and tyrosine residues. By scanning both the excitation and emission wavelengths with a constant wavelength difference (Δλ), the spectra for tyrosine (Δλ = 15 nm) and tryptophan (Δλ = 60 nm) can be selectively observed. Shifts in the emission maximum in these spectra upon this compound binding can indicate conformational changes in the vicinity of these specific amino acid residues.
The following interactive table summarizes typical spectroscopic changes observed during the interaction of a brominated fluorescein derivative with a model protein like Bovine Serum Albumin (BSA), which are analogous to what would be expected for this compound.
| Spectroscopic Parameter | Observation upon Binding to BSA | Interpretation |
| Absorption Maximum (λmax) | Bathochromic Shift (Red Shift) | Movement of the dye to a more hydrophobic environment within the protein. |
| Fluorescence Intensity | Enhancement | Reduced non-radiative decay due to restricted motion and protection from solvent quenching. |
| Tryptophan Fluorescence | Quenching | Formation of a dye-protein complex, allowing for energy transfer or interaction with the tryptophan residue. |
| Synchronous Fluorescence (Δλ=60nm) | Shift in Emission Maximum | Alteration of the microenvironment around the tryptophan residues of the protein. |
These spectroscopic analyses provide a detailed picture of the interaction between this compound and proteins, offering valuable data on binding affinities, mechanisms, and induced structural changes, which are crucial for understanding the biological roles and applications of both the dye and the proteins under investigation.
Environmental Fate and Behavior of Dibromofluorescein
Degradation and Transformation Pathways of Dibromofluorescein in Environmental Compartments
This compound can be transformed in the environment through both abiotic and biotic processes. The primary degradation pathways include phototransformation in aquatic systems and, to a lesser extent, biodegradation.
Phototransformation, or photodegradation, is a significant pathway for the breakdown of this compound in sunlit aquatic environments. As a xanthene dye, it is photoreactive, and the presence of halogen substituents can increase its photoreactivity by enhancing the efficiency of its transition to an excited triplet state. canada.ca This excited state can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen, which drive the degradation process. nih.govnist.gov
The process is often studied using advanced oxidation processes (AOPs) that simulate and enhance natural photodegradation. Research has shown that the photodegradation of this compound can be effectively achieved using photocatalysts under UV irradiation. For instance, one study demonstrated the high efficiency of Mn-doped ZnS quantum dots supported on NaY zeolite for the degradation of 4',5'-dibromofluorescein (B7799365). researchgate.net The degradation kinetics often follow a pseudo-first-order model. rsc.orgrsc.org
The efficiency of phototransformation is influenced by environmental factors such as pH. For xanthene dyes, degradation rates can be significantly affected by the pH of the solution, with optimal degradation occurring under specific pH conditions depending on the photocatalytic system used. researchgate.netrsc.org For example, the photocatalytic degradation of similar anionic dyes was found to be significantly enhanced at alkaline pH in certain systems. rsc.org The degradation ultimately breaks down the complex dye molecule into simpler, lower molecular weight compounds like organic acids, carbon dioxide (CO₂), and water.
| Photocatalyst System | Target Compound | Light Source | Optimal pH | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| Mn-doped ZnS quantum dots/NaY Zeolite | 4',5'-Dibromofluorescein | UV Light | 5.5 | 97% | researchgate.net |
| TiO₂ | Anionic Xanthene Dyes (e.g., Eosin (B541160) Y) | UV Light | Alkaline | Enhanced | rsc.orgrsc.org |
The biodegradation potential of this compound appears to be limited. Xanthene dyes are generally considered to have low biodegradability due to their complex and stable aromatic structures. researchgate.netnih.gov The presence of halogen atoms, such as bromine in this compound, can further increase the resistance of a compound to microbial degradation. semanticscholar.org
Studies on the microbial degradation of halogenated organic compounds suggest that the process is often slow and may require specific conditions. semanticscholar.orgmdpi.com For instance, the biodegradation of some brominated compounds by bacterial consortia has been observed to occur through co-metabolism, where the microbes utilize another readily available carbon source for energy while fortuitously degrading the target compound. mdpi.com Complete mineralization is often difficult, and there is a possibility of the formation of persistent and sometimes toxic intermediates. mdpi.com
Modeling Approaches for Environmental Distribution of this compound
Predictive models are essential tools for estimating the environmental distribution and behavior of chemicals when experimental data is scarce. nih.govaftonchemical.com These models use the physicochemical properties of a substance to predict its partitioning among different environmental compartments like water, soil, air, and biota.
Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the environmental fate of chemicals. nih.govrsc.org These in silico tools can estimate properties such as persistence, bioaccumulation potential, and toxicity based on the molecule's structure. aftonchemical.com For this compound, QSAR models could be used to estimate its distribution, helping to identify potential environmental sinks.
Fugacity models, a type of multimedia environmental model, are also used to predict the partitioning of chemicals. diva-portal.org These models calculate the "escaping tendency" (fugacity) of a chemical from different phases, predicting where it is likely to accumulate. Given its low water solubility and potential for persistence, models would likely predict that this compound will predominantly partition to solid phases such as soil and sediment. thermofisher.com This is supported by studies on other xanthene dyes, which have been found to associate strongly with the solids component in wastewater treatment plants. canada.ca The use of such validated models is accepted by regulatory agencies for filling data gaps in chemical risk assessments. aftonchemical.com
Considerations for the Bioaccumulation Potential of this compound
Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. It is a critical consideration for persistent organic pollutants.
Safety data for 4,5-dibromofluorescein provides a qualitative assessment of its environmental fate. It is considered to have high persistence in water and soil and a medium potential for bioaccumulation. scbt.com Another source notes that it may have some potential to bioaccumulate and may persist based on available information. thermofisher.com The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, is a direct measure of bioaccumulation. nih.gov While a specific BCF for this compound was not found, its persistence and moderate bioaccumulation potential suggest it could accumulate in aquatic organisms over time. scbt.com
| Compound | Persistence (Water/Soil) | Bioaccumulation Potential | Mobility in Soil | Reference |
|---|---|---|---|---|
| 4,5-Dibromofluorescein | High | Medium | Low | scbt.com |
Future Research Directions and Emerging Paradigms for Dibromofluorescein
Advancements in Spectroscopic Methodologies for Enhanced Dibromofluorescein Characterization
The continuous refinement of spectroscopic techniques is pivotal for a deeper understanding of this compound's photophysical behavior and its interactions in complex environments. Future research will increasingly rely on a suite of advanced spectroscopic methods to elucidate subtle mechanistic details.
Recent investigations have already demonstrated the power of combining multiple spectroscopic techniques. For instance, the mechanism of photoredox catalysis involving bridged this compound derivatives is being explored through a combination of fluorometry, cyclic voltammetry, and electron paramagnetic resonance (EPR). mrs.org This multi-pronged approach allows for a comprehensive characterization of the catalytic cycle. Similarly, techniques like steady-state fluorescence measurements and laser flash photolysis are crucial for studying the dynamics of processes such as back electron transfer in this compound-sensitized titanium dioxide (TiO₂) nanoparticles. acs.org
A significant area of development is the use of high-resolution and time-resolved spectroscopy to probe the excited-state dynamics that govern this compound's function as a photosensitizer. Furthermore, methods like fluorescence correlation spectroscopy (FCS) are being applied to characterize the formation and properties of complexes involving xanthene dyes at the nanomolar level, providing insights into their binding affinities and hydrodynamic radii in solution. researchgate.net For quantitative analysis, advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are being developed for the precise determination of this compound and related brominated fluoresceins in various products. researchgate.net Another emerging method involves the analysis of integral spectra to determine physicochemical properties like acidity constants (pKa values) with improved accuracy. sci-hub.se
| Spectroscopic Technique | Application in this compound Research | Key Insights | Reference(s) |
| Fluorometry | Characterizing photoredox catalysis mechanisms of bridged derivatives. | Elucidation of catalytic pathways. | mrs.org |
| Cyclic Voltammetry | Investigating redox properties for photoredox catalysis. | Understanding electron transfer capabilities. | mrs.org |
| Electron Paramagnetic Resonance (EPR) | Proposing mechanisms of photoredox catalysis. | Identifying and characterizing radical species. | mrs.org |
| Laser Flash Photolysis | Studying back electron transfer dynamics on TiO₂ nanoparticles. | Quantifying the efficiency of charge separation and recombination. | acs.org |
| Fluorescence Correlation Spectroscopy (FCS) | Characterizing dye-polycation complexes. | Determining Stokes radius and equilibrium dissociation constants. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination in commercial color additives. | Precise quantification of fluorescein (B123965) and its brominated derivatives. | researchgate.net |
| Integral Spectra Analysis | Photometric determination of acidity constants (pKa). | Accurate measurement of prototropic equilibria. | sci-hub.se |
Evolution of Novel Applications in Biological Proximity Chemistry Utilizing this compound
This compound is at the forefront of innovations in proximity chemistry, a powerful set of techniques for mapping molecular interactions within their native cellular context. Its ability to act as a photosensitizer and generate reactive oxygen species (ROS), particularly singlet oxygen, upon light irradiation makes it an effective catalyst for proximity-based labeling. chinesechemsoc.org
Future applications will likely focus on developing more sophisticated and targeted this compound-based catalysts. A key strategy involves conjugating this compound to molecules with high affinity for specific cellular components. For example, a Hoechst-dibromofluorescein conjugate has been designed to target the nucleus and facilitate the detection of DNA-protein interactions. researchgate.net This approach allows for highly localized generation of singlet oxygen, ensuring that only biomolecules in the immediate vicinity of the target are labeled. chinesechemsoc.org
The evolution of this field will see the development of dual-functional probes that can simultaneously identify and characterize interactions between different types of biomolecules, such as RNA and proteins. researchgate.net Researchers are actively designing and coordinating various ligands and labeling reagents with this compound to enhance the specificity and efficiency of these photocatalytic applications for protein modifications. researchgate.netresearchgate.net Studies comparing different photosensitizers have highlighted that this compound exhibits good selectivity for labeling specific amino acid residues, such as histidine, which can be exploited for more precise protein mapping. mdpi.com The overarching goal is to leverage these evolving proximity labeling methods to capture weak or transient interactions that are often missed by traditional biochemical techniques, thereby providing a more complete picture of the cellular interactome. researchgate.net
Innovations in Materials Science and Engineering through this compound Integration
The unique photoluminescent and reactive properties of this compound are being harnessed to create novel functional materials with applications spanning from sensors to advanced polymers. Future research will focus on the rational design and fabrication of this compound-integrated materials with tailored optical and mechanical properties.
One promising area is the development of composite nanofibers. This compound has been incorporated into poly(diallyldimethylammonium chloride) (PDAC) to create photoluminescent composite nanofibers, demonstrating a viable method for producing solid-state fluorescent materials. researchgate.net These materials have potential uses in applications like fluorescent patterning and pH sensing probes. researchgate.net
In the realm of polymer chemistry, this compound is being used as a building block for new polyurethane elastomers. researchgate.net The incorporation of 4,5-dibromofluorescein into the polymer backbone has been shown to enhance the material's tensile strength and thermal stability, which is attributed to increased cross-linking from strong intermolecular interactions. researchgate.net These fluorescent elastomers exhibit emission in the 560-580 nm range, with the intensity depending on the concentration of the dye. researchgate.net
Furthermore, this compound derivatives are being integrated into sensing platforms. For example, 4',5'-dibromofluorescein (B7799365) octadecyl ester serves as a chromoionophore in poly(vinyl chloride)-based optode membranes for the selective optical sensing of ions. researchgate.net The integration of this compound with semiconductor nanoparticles, such as in this compound-sensitized TiO₂ systems, continues to be an active area of research for applications in photo-electric conversion. acs.org
| Material Type | Innovation | Key Finding/Application | Reference(s) |
| Composite Nanofibers | Fabrication of this compound/PDAC composite nanofibers. | Creation of solid materials with strong photoluminescent properties. | researchgate.net |
| Polyurethane Elastomers | Synthesis of self-coloured segmented polyurethanes with a 4,5-dibromofluorescein-based hard segment. | Enhanced tensile strength, thermal stability, and fluorescence performance. | researchgate.net |
| Optical Sensors | Use of a 4',5'-dibromofluorescein derivative as a chromoionophore in an optode membrane. | Development of selective ion sensors. | researchgate.net |
| Hybrid Photonic Crystals | Development of polymer/TiO₂ hybrid two-dimensional photonic crystals. | Integration of this compound for its fluorescent properties. | rsc.org |
| Sensitized Nanoparticles | Surface modification of this compound-sensitized TiO₂ nanoparticles. | Study of electron transfer dynamics for photoelectric conversion. | acs.org |
Expansion of Computational Approaches for In-Depth Analysis of this compound Systems
Computational chemistry is becoming an indispensable tool for complementing experimental studies of this compound and its derivatives. The expansion of computational approaches, particularly quantum chemical calculations, is set to provide unprecedented insight into the electronic structure, spectral properties, and reactivity of these systems.
Future research will increasingly merge computational modeling with experimental data to build more accurate and predictive models. For example, quantum chemical calculations are being used to analyze and interpret experimental data, such as the overlapping pKa values of fluorescein derivatives determined by UV-vis spectroscopy. acs.org Density Functional Theory (DFT) calculations have been specifically employed to evaluate the properties of protolytic fluorescein species, which is crucial for understanding their behavior in different chemical environments. dntb.gov.ua
These computational methods are also vital for drug discovery and design. In studies of halogenated xanthenes as potential photodynamic therapeutics, computational analysis is used to understand their mechanism of action, such as the inhibition of specific enzymes. nih.gov The ability to model the interaction between a dye and a protein active site can guide the synthesis of more potent and selective inhibitors. The broader trend in materials science and drug discovery points towards the increased use of simulation-based modeling and machine learning algorithms to predict material properties and biological activities, accelerating the development of new technologies based on this compound. zwickroell.comnih.gov
Interdisciplinary Research Initiatives for Comprehensive Understanding of this compound Chemistry and Applications
The full potential of this compound can only be unlocked through collaborative, interdisciplinary research that spans the boundaries of traditional scientific fields. s-r-a.orgnsf.gov The complex questions being asked—from mapping protein interactions in living cells to designing smart materials—require the integration of knowledge and techniques from chemistry, physics, biology, engineering, and medicine. pageplace.dethe-innovation.org
Future initiatives will likely be structured around solving specific, complex problems. For example, the development of this compound-based agents for photodynamic therapy (PDT) is an inherently interdisciplinary endeavor. netascientific.comnih.gov It requires synthetic chemists to design and create new photosensitizers, photophysicists to characterize their light-absorbing and ROS-generating properties, cell biologists to test their efficacy and mechanism of cell death in vitro, and clinicians to evaluate their potential in treating diseases like cancer. nih.govcuni.cz
Similarly, the creation of novel biosensors and functional materials based on this compound necessitates a close partnership between materials scientists, engineers, and chemists. case.edu Materials science itself is an interdisciplinary field that draws on chemistry and physics to understand materials and engineering to design new applications. case.edu As research moves towards creating more complex systems, such as "smart" materials that respond to biological stimuli or integrated diagnostic and therapeutic platforms, the need for these interdisciplinary teams will only grow, fostering a more holistic understanding of this compound's chemistry and expanding its range of applications. innovationnewsnetwork.comneu.edu.tr
Q & A
Q. What are the primary applications of Dibromofluorescein (DBF) in biochemical research?
DBF is widely used as a fluorescent ligand in spectroscopy to study protein interactions (e.g., binding affinity measurements via fluorescence quenching or Förster resonance energy transfer (FRET)) . It is also employed in subcellular RNA labeling through Halo-seq, where its singlet oxygen generation under green light enables spatial resolution in live cells . Additionally, DBF serves as a reagent in resonance Rayleigh scattering assays for detecting metal-antibiotic complexes in biological samples .
Q. What safety protocols are essential when handling this compound in laboratory settings?
DBF requires handling in well-ventilated areas with personal protective equipment (PPE), including nitrile gloves and safety goggles. Its Safety Data Sheet (SDS) highlights risks of skin/eye irritation and recommends emergency procedures (e.g., CHEMTREC contact for spills) . Researchers should validate storage conditions (e.g., desiccated, room temperature) and avoid exposure to incompatible substances like strong oxidizers .
Q. How can researchers synthesize and purify this compound for experimental use?
DBF is typically synthesized via bromination of fluorescein derivatives under controlled conditions. Purification involves column chromatography (silica gel, methanol:chloroform eluent) followed by recrystallization in ethanol. Purity verification requires HPLC (C18 column, UV detection at 490 nm) and mass spectrometry to confirm molecular weight (MW: 538.9 g/mol) .
Advanced Research Questions
Q. What methodological challenges arise when using DBF for subcellular RNA tracking, and how can they be mitigated?
DBF’s singlet oxygen radicals in Halo-seq may cause nonspecific RNA degradation if irradiation parameters (e.g., light intensity, duration) are not optimized. To mitigate this, pre-experimental calibration using control cell lines and real-time fluorescence monitoring is critical. Additionally, combining DBF with cytoplasmic/nuclear stabilizers (e.g., RNase inhibitors) improves RNA integrity .
Q. How do researchers resolve contradictions in fluorescence data when DBF interacts with proteins of varying hydrophobicity?
Hydrophobic protein domains can alter DBF’s fluorescence quantum yield, leading to data variability. Methodological solutions include:
- Using buffer systems with consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) to minimize environmental interference.
- Validating results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Conducting negative controls with structurally similar non-binding proteins to isolate DBF-specific signals .
Q. What advanced statistical approaches are recommended for analyzing DBF-based spectrophotometric data?
Multivariate regression models are suitable for DBF-derived datasets with multiple covariates (e.g., pH, temperature). For time-resolved fluorescence experiments, time-series analysis or Bayesian hierarchical modeling accounts for temporal autocorrelation. Researchers should also apply outlier detection algorithms (e.g., Grubbs’ test) to address signal noise from DBF aggregation or photobleaching .
Q. How can DBF be integrated with other fluorescent probes to study multi-component biological systems?
Dual-labeling experiments using DBF (λex/λem = 490/515 nm) and compatible dyes (e.g., Cy5, λex/λem = 650/670 nm) require spectral unmixing software (e.g., ImageJ plugins) to avoid crosstalk. FRET pair validation via acceptor photobleaching is recommended to confirm probe proximity (<10 nm) .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in DBF-based protein interaction studies?
- Standardize DBF concentration (typically 10–50 µM) and incubation time (30–60 minutes) across replicates.
- Include positive/negative controls (e.g., bovine serum albumin for nonspecific binding).
- Publish raw fluorescence spectra and curve-fitting parameters (e.g., Kd values with confidence intervals) in supplementary materials .
Q. How should researchers address batch-to-batch variability in DBF synthesis?
Implement quality control (QC) protocols:
- NMR and LC-MS to verify bromination efficiency (>95% purity).
- Fluorescence calibration against a certified reference standard (e.g., fluorescein isothiocyanate).
- Document synthesis conditions (e.g., reaction temperature, solvent ratios) in metadata .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to DBF usage in human-derived samples?
When using DBF in human cell lines or tissues, adhere to institutional review board (IRB) protocols for biosafety (e.g., BSL-2 containment). For clinical samples, anonymize data and obtain informed consent if applicable. Avoid DBF in live-animal studies due to unvalidated toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
